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Introduction
A Disintegrin and Metalloproteinase 10 (ADAM10) is a critical cell surface protease involved in

the shedding of the extracellular domains of over 100 transmembrane proteins, thereby

regulating numerous physiological and pathological processes, including Notch signaling,

neurogenesis, and cancer progression.[1][2] The activity and substrate specificity of ADAM10

are tightly regulated by its interaction with the TspanC8 family of tetraspanins, which includes

TSPAN14.[2][3][4] TSPAN14 has been shown to be essential for the maturation, cell surface

trafficking, and substrate selectivity of ADAM10.[3][4][5] Specifically, the TSPAN14/ADAM10

complex plays a significant role in promoting Notch signaling.[2][6]

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of

TSPAN14 and ADAM10, a key technique to study their interaction. It also includes a summary

of quantitative data from relevant studies and diagrams illustrating the experimental workflow

and the signaling pathway involving these two proteins.

Quantitative Data Summary
The interaction between TSPAN14 and ADAM10 has been demonstrated in several studies,

primarily through Co-IP followed by Western blotting. While specific binding affinities (e.g.,

K_d_ values) are not extensively reported in the literature, the relative amounts of co-
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immunoprecipitated proteins provide evidence of the interaction. The following table

summarizes findings from key publications.
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Cell Type
Experimental
Condition

Method Key Finding Reference

HEK-293T cells

Overexpression

of FLAG-tagged

TSPAN14 and

Myc-tagged

ADAM10

Co-IP with anti-

FLAG antibody

The large

extracellular loop

(LEL) of

TSPAN14 is

required for its

interaction with

ADAM10.

[3]

Human and

Mouse Primary

Cells (Platelets

and Endothelial

Cells)

Endogenous

protein

expression

Co-IP with anti-

ADAM10

antibody

TSPAN14

interacts with

ADAM10 at

endogenous

expression

levels.

[3]

HEK-293T cells

Overexpression

of various FLAG-

tagged

tetraspanins and

HA-tagged

ADAM10

Co-IP with anti-

FLAG antibody

TSPAN14, along

with Tspan15

and Tspan33,

significantly co-

immunoprecipitat

es with ADAM10

compared to

other

tetraspanins.

[5][7][8]

U2OS-N1 cells

Stable

expression of

TspanC8

tetraspanins

Co-IP with GFP-

trap for GFP-

tagged

tetraspanins

ADAM10 is the

most abundant

protein co-

immunoprecipitat

ed with Tspan5

and Tspan15,

and Tspan14

shows similar

interactions.

[6]
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Signaling Pathway
TSPAN14 is a crucial regulator of ADAM10 function, particularly in the context of Notch

signaling. ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch

receptor, a critical step in its activation. TSPAN14 facilitates the maturation and transport of

ADAM10 to the cell surface, where it can interact with and cleave Notch upon ligand binding.

This leads to the release of the Notch intracellular domain (NICD), which translocates to the

nucleus to regulate gene expression.
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TSPAN14-ADAM10 in Notch Signaling Pathway

Experimental Workflow
The following diagram outlines the key steps for performing a co-immunoprecipitation

experiment to detect the interaction between TSPAN14 and ADAM10.
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Start: Cell Culture
(e.g., HEK-293T, HUVECs)

Cell Lysis
(Digitonin or mild non-ionic detergent)

Pre-clearing of Lysate
(with control IgG and beads)

Immunoprecipitation
(Incubate with anti-TSPAN14 or anti-ADAM10 Ab)

Capture of Immune Complexes
(Protein A/G beads)

Wash Beads
(Remove non-specific binding)

Elution of Proteins
(e.g., SDS-PAGE sample buffer)

Analysis by Western Blot
(Probe for ADAM10 or TSPAN14)

End: Detection of Interaction

Click to download full resolution via product page

Co-immunoprecipitation Experimental Workflow
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Detailed Co-immunoprecipitation Protocol
This protocol is adapted from methodologies reported in studies demonstrating the TSPAN14-

ADAM10 interaction.[3][5] Optimization may be required depending on the cell type and

antibodies used.

A. Materials and Reagents
Cell Lines: HEK-293T cells, Human Umbilical Vein Endothelial Cells (HUVECs), or other cell

lines endogenously or exogenously expressing TSPAN14 and ADAM10.

Antibodies:

Rabbit anti-TSPAN14 polyclonal antibody

Mouse anti-ADAM10 monoclonal antibody

Normal Rabbit IgG (Isotype control)

Normal Mouse IgG (Isotype control)

Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)

Buffers and Reagents:

Phosphate-Buffered Saline (PBS)

Lysis Buffer: 1% (w/v) Digitonin in PBS with protease and phosphatase inhibitor cocktails.

Note: Other mild non-ionic detergents like 1% NP-40 or Triton X-100 can be tested, as the

optimal detergent can be cell-type dependent.[9]

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Digitonin).

Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.

Beads: Protein A/G magnetic or agarose beads.

B. Protocol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4751363/
https://pure-oai.bham.ac.uk/ws/portalfiles/portal/14681460/J._Biol._Chem._2012_Haining_39753_65.pdf
https://www.researchgate.net/post/Protocol_for_Co-IP_with_membrane_proteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Harvest:

Culture cells to 80-90% confluency in appropriate media.

Wash cells twice with ice-cold PBS.

Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

Cell Lysis:

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7^ cells).

Incubate on a rotator for 30-60 minutes at 4°C to lyse the cells.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

Pre-clearing the Lysate:

Add 20-30 µL of a 50% slurry of Protein A/G beads to the clarified lysate.

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant

to a new tube.

Immunoprecipitation:

Set aside a small aliquot of the pre-cleared lysate as the "Input" control.

Divide the remaining lysate into two tubes: one for the specific antibody (e.g., anti-

TSPAN14) and one for the isotype control (e.g., Rabbit IgG).

Add 2-5 µg of the primary antibody or isotype control to the respective tubes.

Incubate overnight on a rotator at 4°C.

Capture of Immune Complexes:
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Add 30-50 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.

Incubate for 2-4 hours on a rotator at 4°C.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend

the beads, incubate for 5 minutes, and then pellet.

Elution:

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads, and the supernatant is the immunoprecipitated sample ready for SDS-

PAGE.

Western Blot Analysis:

Load the "Input" and the immunoprecipitated samples (both specific antibody and isotype

control) onto an SDS-PAGE gel.

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane and probe with the antibody against the protein expected to be co-

immunoprecipitated (e.g., anti-ADAM10).

To confirm successful immunoprecipitation, the membrane can be stripped and re-probed

with the antibody used for the IP (e.g., anti-TSPAN14).

Conclusion
The co-immunoprecipitation of TSPAN14 and ADAM10 is a fundamental technique for studying

their interaction and its role in cellular processes like Notch signaling. The provided protocol
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offers a robust starting point for researchers. Successful Co-IP will be indicated by the

presence of a band for the co-immunoprecipitated protein in the specific antibody lane, which is

absent or significantly fainter in the isotype control lane. This application note serves as a

valuable resource for scientists investigating the molecular mechanisms of ADAM10 regulation

and for professionals in drug development targeting pathways modulated by this critical

protease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

3. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via
Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR
DIFFERENT TspanC8 PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

4. TspanC8 Tetraspanins and A Disintegrin and Metalloprotease 10 (ADAM10) Interact via
Their Extracellular Regions: EVIDENCE FOR DISTINCT BINDING MECHANISMS FOR
DIFFERENT TspanC8 PROTEINS - PubMed [pubmed.ncbi.nlm.nih.gov]

5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

6. TspanC8 tetraspanins differentially regulate the cleavage of ADAM10 substrates, Notch
activation and ADAM10 membrane compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. The TspanC8 Subgroup of Tetraspanins Interacts with A Disintegrin and Metalloprotease
10 (ADAM10) and Regulates Its Maturation and Cell Surface Expression - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Co-immunoprecipitation of TSPAN14
and ADAM10]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582637#co-immunoprecipitation-protocol-for-
tspan14-and-adam10]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b582637?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Six-ADAM10-scissors-Tspan14-and-Tspan5-may-be-important-for-Notch-activation-in-immune_fig1_326115010
https://www.mdpi.com/1422-0067/22/13/6707
https://pmc.ncbi.nlm.nih.gov/articles/PMC4751363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4751363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4751363/
https://pubmed.ncbi.nlm.nih.gov/26668317/
https://pubmed.ncbi.nlm.nih.gov/26668317/
https://pubmed.ncbi.nlm.nih.gov/26668317/
https://pure-oai.bham.ac.uk/ws/portalfiles/portal/14681460/J._Biol._Chem._2012_Haining_39753_65.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4819958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4819958/
https://www.researchgate.net/figure/Tspan14-Tspan15-and-Tspan33-interact-with-and-promote-the-maturation-of-ADAM10-A-C_fig2_232011345
https://pmc.ncbi.nlm.nih.gov/articles/PMC3501075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3501075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3501075/
https://www.researchgate.net/post/Protocol_for_Co-IP_with_membrane_proteins
https://www.benchchem.com/product/b582637#co-immunoprecipitation-protocol-for-tspan14-and-adam10
https://www.benchchem.com/product/b582637#co-immunoprecipitation-protocol-for-tspan14-and-adam10
https://www.benchchem.com/product/b582637#co-immunoprecipitation-protocol-for-tspan14-and-adam10
https://www.benchchem.com/product/b582637#co-immunoprecipitation-protocol-for-tspan14-and-adam10
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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